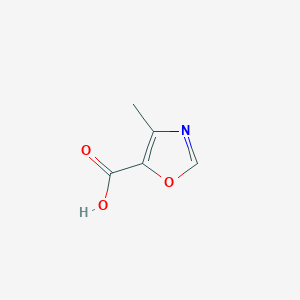

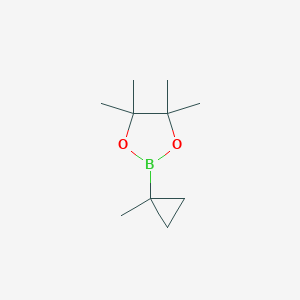

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide and related compounds involves ring-opening polymerization processes. For instance, derivatives like 5-methyl-5-propyl-1,3,2-dioxathiolan-4-one 2-oxide have been synthesized and their polymerizability compared, demonstrating the role of substituents in determining polymerization rates through mechanisms involving primary scission of the ring with elimination of sulfur dioxide (Pedley & Tighe, 1973). Furthermore, efficient methods for synthesizing derivatives like 4-methyl-1,2-benzoxathiine 2,2-dioxides from 2-hydroxyacetophenones highlight the intricacies of intramolecular cyclization and the role of strong organic bases in the synthesis process (Grandāne et al., 2012).

Molecular Structure Analysis

The molecular structure of 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide, a related compound, has been elucidated using X-ray analysis. This compound crystallizes in the monoclinic space group, providing insight into its crystal structure and the effects of substituents on molecular conformation (Petit et al., 1980).

Chemical Reactions and Properties

1,2-Benzoxathiin-4(3H)-one 2,2-dioxide has been studied for its reactivity in multicomponent reactions, highlighting its potential as a building block for constructing condensed 2-amino-4H-pyran derivatives, demonstrating the compound's versatility in synthesis applications (Grygoriv et al., 2018).

Physical Properties Analysis

The physical properties of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide derivatives, such as their crystalline structure and solubility, are influenced by their molecular configuration. For example, the structure of isomers of 4-methyl-1,3,2-dioxathiane 2-oxide has been determined by X-ray diffraction, shedding light on the relationship between molecular structure and physical properties (Hellier et al., 1996).

Chemical Properties Analysis

Reactions of 4-chloromethyl-1,3,2-dioxathiolane 2-oxides with sodium phenoxide have been re-investigated, revealing insights into the compound's reactivity and the influence of ethoxide ions on ring opening, which is crucial for understanding its chemical behavior (Bredikhina et al., 2000).

Aplicaciones Científicas De Investigación

Application 1: Synthesis and Kinetic Study in Microreactors

- Summary of the Application : DTD is an essential intermediate in organic synthesis and plays a vital role in improving the performance and service life of lithium-ion batteries . A large amount of heat is released during the synthesis process of DTD, leading to its hydrolysis . Therefore, the low heat exchange efficiency of traditional batch reactors leads to lower product yield and certain safety hazards . Continuous flow microreaction technology is a significant development direction for the synthesis of DTD .

- Methods of Application or Experimental Procedures : Based on the advantages of efficient dispersion and mixing of fluids at the micrometer scale in microreactors, the effects of temperature, catalyst concentration, residence time, ratio of the two-phase flow rates and other factors on the conversion and selectivity of DTD are investigated, and the optimal process conditions are determined .

- Results or Outcomes : When the temperature is 14.73 ℃, the catalyst concentration is 0.5 g/L, the flow rate ratio between the continuous phase and the dispersed phase is 0.6, the total flow rate is 2 mL/min, and the residence time is 117.75 s, the continuous reaction yield can reach 92.22% . The synthesis kinetics data of DTD are measured, and the activation energy and preexponential factor of the reaction are obtained .

Application 2: Battery Technology

- Summary of the Application : DTD is used in the development of new battery cell chemistry that results in faster charging and discharging, better longevity, and even lower cost . This technology is particularly useful for both electric vehicles and grid-storage .

- Methods of Application or Experimental Procedures : The patent application mentions that the new two-additive mixtures in an electrolyte solvent can be used with lithium nickel manganese cobalt compounds, also known as a NMC battery chemistry . This is a common battery chemistry used in electric vehicles by many automakers .

- Results or Outcomes : The new battery cell chemistry would result in faster charging and discharging, better longevity, and even lower cost .

Application 3: Organic Synthesis

- Summary of the Application : DTD is an essential intermediate in organic synthesis . It plays a vital role in improving the performance and service life of lithium-ion batteries .

- Methods of Application or Experimental Procedures : The synthesis and application of DTD in microreactors is a significant development direction . This study lays the foundation for the synthesis and application of DTD in microreactors, as well as the numbering-up of microreactors .

- Results or Outcomes : The study provides a foundation for the synthesis and application of DTD in microreactors .

Safety And Hazards

The safety information for 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propiedades

IUPAC Name |

4-methyl-1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXNUCOGMMHHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433357 | |

| Record name | 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | |

CAS RN |

5689-83-8 | |

| Record name | 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

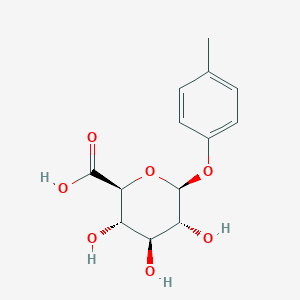

![6-Methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B41790.png)

![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)

![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)